molecular formula C11H15NO2S B13348584 (S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine

(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine

Cat. No.: B13348584
M. Wt: 225.31 g/mol
InChI Key: LVONRWXWERQRFJ-WSKFYRRCSA-N
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Description

(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is an organic compound that features a methylsulfonyl group attached to a phenylbutenamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate phenylbutenamine derivative.

    Sulfonylation: The introduction of the methylsulfonyl group is achieved through sulfonylation reactions. Common reagents for this step include methylsulfonyl chloride (CH3SO2Cl) and a base such as triethylamine (Et3N).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reactivity and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine involves its interaction with specific molecular targets. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylbutenamine backbone may also interact with receptors or other biomolecules, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Methylsulfonylmethane (MSM): A related compound with similar sulfonyl functionality but different biological and chemical properties.

    Ethylsulfonyl derivatives: Compounds with ethylsulfonyl groups that exhibit different reactivity and biological activities compared to methylsulfonyl derivatives.

Uniqueness

(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. The presence of both the methylsulfonyl group and the phenylbutenamine backbone allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(E,2S)-4-methylsulfonyl-1-phenylbut-3-en-2-amine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)8-7-11(12)9-10-5-3-2-4-6-10/h2-8,11H,9,12H2,1H3/b8-7+/t11-/m1/s1

InChI Key

LVONRWXWERQRFJ-WSKFYRRCSA-N

Isomeric SMILES

CS(=O)(=O)/C=C/[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CS(=O)(=O)C=CC(CC1=CC=CC=C1)N

Origin of Product

United States

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